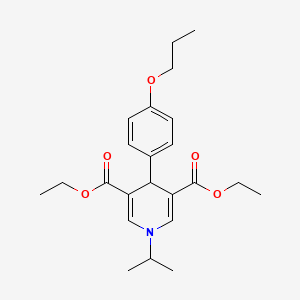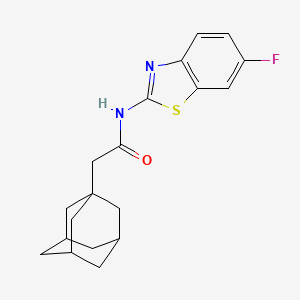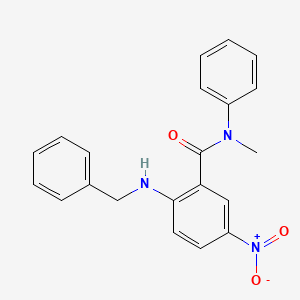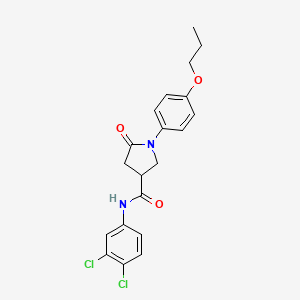
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide
描述
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide, also known as Memantine, is a pharmaceutical drug that is primarily used for the treatment of Alzheimer's disease. It was first synthesized in the 1960s and was approved by the US Food and Drug Administration (FDA) in 2003. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
科学研究应用
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce the rate of cognitive decline in patients with moderate to severe Alzheimer's disease. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has also been studied for its potential in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
作用机制
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide reduces the excessive activation of glutamate, which is a neurotransmitter that is involved in excitotoxicity and neuronal damage. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide also modulates the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has been shown to have a neuroprotective effect by reducing the excitotoxicity and oxidative stress that is associated with neurodegenerative diseases. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has also been shown to reduce inflammation and improve mitochondrial function, which are important factors in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has several advantages for lab experiments. It has a high affinity for the NMDA receptor and is selective for this receptor, which makes it a useful tool for studying the role of the NMDA receptor in learning and memory processes. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide is also well-tolerated and has a good safety profile, which makes it suitable for long-term studies. However, 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has some limitations for lab experiments. It has a short half-life and requires multiple doses to maintain therapeutic levels. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide also has a low bioavailability and poor solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and solubility of 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide. Another area of interest is the investigation of 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide's potential in the treatment of other neurological disorders. Additionally, there is a need for further research on 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide's mechanism of action and its effects on neuronal function and plasticity. Overall, 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has shown promise as a therapeutic agent for the treatment of neurodegenerative diseases, and further research is needed to fully understand its potential.
属性
IUPAC Name |
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-25-17-3-2-15(7-16(17)21(23)24)20-18(22)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWFSYHVFOEQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-nitrophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-2,5-diethoxyphenyl)benzamide](/img/structure/B4138281.png)
![N-(tert-butyl)-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4138285.png)


![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138296.png)
![N-[4-({[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4138298.png)

![2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4138314.png)
![methyl 4-[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4138320.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138338.png)

![2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4138344.png)
![N-(4-butylphenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4138371.png)
